molecular formula C7H13NO B13198182 1-(Pyrrolidin-3-yl)propan-2-one

1-(Pyrrolidin-3-yl)propan-2-one

Cat. No.: B13198182
M. Wt: 127.18 g/mol
InChI Key: OHYFKPHYXTXUDL-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)propan-2-one is a chemical compound that features a pyrrolidine ring attached to a propanone group. This compound is part of the broader class of pyrrolidinones, which are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with a suitable ketone under acidic or basic conditions. For instance, the reaction of pyrrolidine with acetone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Pyrrolidin-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-3-yl)propan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-pyrrolidin-3-ylpropan-2-one

InChI

InChI=1S/C7H13NO/c1-6(9)4-7-2-3-8-5-7/h7-8H,2-5H2,1H3

InChI Key

OHYFKPHYXTXUDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCNC1

Origin of Product

United States

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